N-[(4-fluorophenyl)methyl]-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a thiazolyl moiety, and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolyl core One common approach is the reaction of 4-fluorobenzylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: The thiazolyl ring can be reduced to form a thiazolidine derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various amides and sulfonamides.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-2-(2-aminobenzothiazol-4-yl)acetamide
N-[(4-fluorophenyl)methyl]-2-(2-hydroxybenzothiazol-4-yl)acetamide
N-[(4-fluorophenyl)methyl]-2-(2-methoxybenzothiazol-4-yl)acetamide
Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the fluorophenyl moiety, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-13-2-8-17(9-3-13)28(25,26)23-19-22-16(12-27-19)10-18(24)21-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXNFNWTMHBGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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